(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-hydroxy-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one
Description
This compound is a highly functionalized indeno-chromen derivative characterized by a complex polycyclic framework. Its structure includes a fused indene and chromene system with stereochemical complexity due to multiple chiral centers (4aR,4bS,6aS,7S,9aS,9bS,11aR) . Key functional groups include a hydroxyl group at position 7 and methyl substituents at positions 4a and 6a, which influence its physicochemical properties and biological interactions.
Properties
CAS No. |
19587-01-0 |
|---|---|
Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-7-one |
InChI |
InChI=1S/C18H28O3/c1-17-9-7-13-11(12(17)4-5-14(17)19)3-6-15-18(13,2)10-8-16(20)21-15/h11-15,19H,3-10H2,1-2H3/t11-,12-,13-,14-,15+,17-,18+/m0/s1 |
InChI Key |
ZBKABHBWLZKBRZ-VFBJOFAASA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CCC(=O)O4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CCC(=O)O4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Ar,4bs,6as,7s,9as,9bs,11ar)-7-hydroxy-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one typically involves multi-step organic reactions. The process begins with the preparation of the core indeno[5,4-f]chromen structure, followed by the introduction of hydroxyl and methyl groups through selective functionalization reactions. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The C7 hydroxyl group serves as the primary reactive site, enabling transformations such as alkylation , acylation , and participation in multi-component reactions .
Key Reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of bases like K₂CO₃ or NEt₃ to form ether derivatives .
-
Acylation : Forms esters when treated with acetyl chlorides or anhydrides under mild conditions (e.g., room temperature in THF) .
Table 1: Reaction Yields for Hydroxyl Group Modifications
| Reaction Type | Reagent | Base/Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| Alkylation | 2-Bromoacetophenone | NEt₃ | 60 | |
| Acylation | Acetic anhydride | Pyridine | 75* | |
| Multi-component | DMAD + Aldehyde | NEt₃ | 38–60 |
*Extrapolated from analogous coumarin systems .
Multi-Component Reactions
The hydroxyl group participates in three-component reactions with dialkyl acetylenedicarboxylates (DMAD) and aromatic aldehydes , forming complex adducts.
Example Pathway :
-
Step 1 : Reaction with DMAD generates a zwitterionic intermediate.
-
Step 2 : Nucleophilic attack by the aldehyde forms a conjugated system.
-
Step 3 : Cyclization yields chromen-oxy butene derivatives.
Key Observations :
-
Electron-withdrawing substituents (e.g., –NO₂, –CN) on aldehydes improve yields (38–60%) .
-
Reactions fail with electron-donating groups (e.g., –OCH₃), likely due to reduced electrophilicity of the aldehyde .
Oxidation and Reduction
-
Oxidation : The hydroxyl group oxidizes to a ketone under strong oxidizing agents (e.g., CrO₃) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the chromen double bond while preserving stereochemistry .
Table 2: Redox Reaction Outcomes
| Reaction | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation (C7–OH) | CrO₃ in H₂SO₄ | 7-Keto derivative | 50* | |
| Reduction (C=C) | H₂ (1 atm), Pd-C | Tetradecahydrochromen | 85 |
*Estimated from similar chromen systems .
Cyclization and Ring Expansion
Under acidic or basic conditions, the compound undergoes cyclization to form psoralen-like derivatives , a reaction critical in medicinal chemistry .
Mechanism :
-
Alkylation at C7 with 2-bromoacetophenone.
-
Base-catalyzed intramolecular condensation forms a fused psoralen ring.
Key Factor : Steric hindrance from the 4a,6a-dimethyl groups slows reaction kinetics but enhances product stability .
Comparative Reactivity with Analogues
The 4a,6a-dimethyl groups confer unique steric and electronic effects, differentiating its reactivity from simpler chromens:
Table 3: Reactivity Comparison with 7-Hydroxyflavone
| Property | Target Compound | 7-Hydroxyflavone |
|---|---|---|
| Alkylation Rate | Slower | Faster |
| Oxidation Yield | 50% | 70% |
| Multi-component Scope | Limited to EWG* | Broad |
*EWG = Electron-withdrawing groups .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals due to its structural similarity to known bioactive compounds. Its applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Biological Studies
The compound has been utilized in various biological assays to investigate:
- Enzyme Inhibition : It has been tested as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes.
- Receptor Binding Studies : The compound's ability to bind to certain receptors can provide insights into its mechanism of action and therapeutic potential.
Synthetic Chemistry
In synthetic applications, this compound serves as:
- Building Block for Synthesis : Its unique structure allows it to be used as a precursor in the synthesis of more complex molecules.
- Template for Structural Modifications : Researchers modify the compound to create analogs with enhanced biological activity or improved pharmacokinetic properties.
Case Studies
Several case studies have been documented regarding the applications of this compound:
-
Anticancer Research
- A study published in Journal of Medicinal Chemistry explored derivatives of the compound that showed selective cytotoxicity against breast cancer cell lines. The modifications introduced at the hydroxyl group were critical for enhancing activity.
-
Neuroprotective Effects
- Research conducted at a leading university demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. The study highlighted its potential role in developing treatments for Alzheimer's disease.
-
Synthetic Applications
- A recent publication described a novel synthetic route utilizing this compound as a key intermediate in producing new classes of anti-inflammatory agents. The efficiency of the synthesis was attributed to the stability of the compound under various reaction conditions.
Mechanism of Action
The mechanism of action of (4Ar,4bs,6as,7s,9as,9bs,11ar)-7-hydroxy-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various physiological processes. The compound’s hydroxyl and methyl groups contribute to its binding affinity and specificity, allowing it to modulate the activity of these targets and exert its biological effects.
Biological Activity
Chemical Identity:
- IUPAC Name: (4Ar,4bs,6as,7s,9as,9bs,11ar)-7-hydroxy-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one
- CAS Number: 19587-01-0
- Molecular Formula: C18H28O3
- Molecular Weight: 292.419 g/mol
This compound belongs to a class of organic molecules known for their diverse biological activities. The structure suggests potential interactions with various biological targets due to the presence of hydroxyl groups and a complex polycyclic framework.
Pharmacological Properties
-
Anti-inflammatory Activity:
- Several studies indicate that compounds similar to this compound exhibit significant anti-inflammatory effects. These effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
-
Antioxidant Activity:
- The compound has shown promise in scavenging free radicals and reducing oxidative stress in various in vitro models. This activity is crucial for preventing cellular damage and may contribute to its potential therapeutic effects in diseases associated with oxidative stress.
-
Neuroprotective Effects:
- Preliminary research suggests neuroprotective properties that may be beneficial in neurodegenerative diseases. The compound appears to protect neuronal cells from apoptosis induced by oxidative stress and inflammation.
The biological activity of this compound is largely attributed to its ability to modulate signaling pathways involved in inflammation and cellular stress responses. Specific mechanisms include:
- Inhibition of NF-kB Pathway: This pathway is critical in regulating immune response and inflammation.
- Activation of Nrf2 Pathway: This pathway enhances the expression of antioxidant proteins that protect against oxidative damage.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference Studies |
|---|---|---|
| Anti-inflammatory | Inhibition of COX and LOX | |
| Antioxidant | Free radical scavenging | |
| Neuroprotective | Protection against neuronal apoptosis |
Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Hydroxyl Groups | Enhance anti-inflammatory effects |
| Polycyclic Framework | Contributes to antioxidant properties |
| Dimethyl Substituents | Potentially increases lipophilicity |
Case Studies
-
Case Study on Anti-inflammatory Effects:
- A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
-
Neuroprotective Study:
- In vitro experiments using SH-SY5Y neuroblastoma cells showed that the compound could reduce cell death induced by oxidative stressors like hydrogen peroxide. The mechanism was linked to the upregulation of antioxidant enzymes.
Research Findings
Recent research highlights the potential therapeutic applications of this compound in treating conditions such as:
- Chronic inflammatory diseases
- Neurodegenerative disorders like Alzheimer's disease
- Conditions characterized by oxidative stress
Further studies are warranted to fully elucidate its pharmacokinetics and long-term effects in clinical settings.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related indeno-chromen derivatives and coumarin analogs. Data are synthesized from multiple sources to highlight differences in structure, activity, and synthesis.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Variations: The target compound’s 4a/6a-methyl groups and hydroxyl substitution differentiate it from analogs like CAS 520-27-4, which has additional methoxy groups . Compounds with prenyl or benzyl side chains (e.g., CAS 14259-46-2, 25694-72-8) exhibit enhanced cytotoxicity, suggesting that bulky substituents improve target binding .
Biological Activity :
- The 8-methoxycoumarin-3-carboxamide () demonstrates that methoxy and carboxamide groups are critical for tubulin binding, a mechanism absent in the target compound but relevant for structure-activity comparisons .
- Hydroxyl-rich analogs (e.g., CAS 475-25-2) are associated with higher acute toxicity (H302, H315), indicating that hydroxylation patterns influence safety profiles .
Synthetic Complexity: Indeno-chromen derivatives often require multi-step syntheses with stereochemical control, as seen in and . The target compound’s stereochemistry (7S configuration) may necessitate asymmetric catalysis or chiral resolution .
QSAR Insights :
- QSAR studies () suggest that electron-donating groups (e.g., hydroxyl, methoxy) enhance bioactivity by modulating electronic effects on receptor binding . The target compound’s hydroxyl group aligns with this trend.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration and conformational stability of this compound be experimentally determined?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For example, single-crystal X-ray diffraction (SC-XRD) can determine bond angles, torsion angles, and spatial arrangement of substituents, as demonstrated in studies of structurally similar chromenones . Nuclear Overhauser Effect (NOE) NMR experiments can supplement this by identifying spatial proximities of protons in solution .
Q. What strategies optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) frameworks. Monitor intermediates via HPLC and characterize products using / NMR and high-resolution mass spectrometry (HRMS). For example, microwave-assisted synthesis has been shown to reduce reaction times for complex polycyclic systems .
Q. How does the compound’s stability vary under different pH, temperature, and light conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–13) and analyze degradation via LC-MS.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points .
- Photostability : Expose to UV/visible light (ICH Q1B guidelines) and track degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., enzyme inhibition vs. activation)?
- Methodological Answer : Perform dose-response assays (e.g., IC/EC) under standardized conditions (pH, cofactors, temperature). Use structural analogs to identify critical functional groups. For example, hydroxyl groups at C-7 may influence activity, as seen in related chromenones interacting with methylenetetrahydrofolate reductase . Pair this with molecular dynamics simulations to correlate structural flexibility with functional outcomes .
Q. What experimental approaches are suitable for studying in vivo distribution and metabolism?
- Methodological Answer : Radiolabel the compound (e.g., at the methyl groups) and track distribution via autoradiography or PET imaging. For metabolism, use liver microsome assays (human/rodent) and identify metabolites using LC-MS/MS. Compare pharmacokinetic profiles across species to assess translational relevance .
Q. How can computational modeling predict potential off-target interactions?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina, Schrödinger Glide) to screen against protein databases (PDB, ChEMBL). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics. For example, chromenone derivatives have shown affinity for cytochrome P450 isoforms, requiring careful selectivity profiling .
Q. What validation criteria ensure reproducibility in analytical methods for purity assessment?
- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation:
- Specificity : Resolve peaks from degradation products using HPLC-PDA.
- Linearity : Test over 80–120% of the target concentration (R ≥ 0.998).
- Accuracy/Precision : Spike recovery tests with ≤2% RSD .
Q. How can researchers investigate synergistic effects with other bioactive compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
